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Compound of Interest

Compound Name: 3-Fluoro-5-iodobenzoic acid

Cat. No.: B1334149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-Fluoro-5-iodobenzoic acid, a halogenated aromatic carboxylic acid of interest in

medicinal chemistry and materials science. Due to the limited availability of experimentally

verified spectra in the public domain, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are

based on established spectroscopic principles and data from analogous compounds. This

guide also outlines detailed experimental protocols for acquiring such data, offering a

foundational resource for researchers working with this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Fluoro-5-iodobenzoic
acid. These values are calculated based on structure-property relationships and spectral data

of similar compounds, such as 3-fluorobenzoic acid and 3-iodobenzoic acid.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~11.0 - 13.0 broad singlet -
Carboxylic acid proton

(-COOH)

~8.15 triplet ~1.5 H-6

~7.95 doublet of doublets ~8.5, ~1.5 H-2

~7.60 doublet of doublets ~8.5, ~2.5 H-4

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Broadband Proton Decoupled

Chemical Shift (δ, ppm) Assignment

~170.0 Carboxylic acid carbon (-COOH)

~162.0 (d, ¹JCF ≈ 250 Hz) C-3 (bearing Fluorine)

~140.0 C-1

~135.0 C-6

~125.0 (d, ³JCF ≈ 8 Hz) C-4

~120.0 (d, ³JCF ≈ 8 Hz) C-2

~94.0 C-5 (bearing Iodine)

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad
O-H stretch (Carboxylic acid

dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1580 Medium C=C stretch (Aromatic ring)

~1450 Medium C-O-H bend

~1300 Strong C-O stretch

~1250 Strong C-F stretch

~880 Strong C-H out-of-plane bend

~680 Medium C-I stretch

Table 4: Predicted Mass Spectrometry (Electron
Ionization - EI) Data

m/z Relative Intensity (%) Assignment

266 ~80 [M]⁺ (Molecular ion)

249 ~100 [M - OH]⁺

221 ~30 [M - COOH]⁺

139 ~40 [M - I]⁺

122 ~20 [M - I - OH]⁺

94 ~50 [C₆H₄F]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 3-Fluoro-
5-iodobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-5-iodobenzoic acid in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional broadband proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid 3-Fluoro-5-iodobenzoic acid directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum over a typical

range of 4000-400 cm⁻¹.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe or by dissolving it in a

suitable volatile solvent and injecting it into the instrument.
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Ionization (EI):

The sample is vaporized and bombarded with a high-energy electron beam (typically 70

eV).

This causes the molecule to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-Fluoro-5-iodobenzoic acid.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-Fluoro-5-iodobenzoic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-5-iodobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334149#spectroscopic-data-nmr-ir-ms-of-3-fluoro-5-
iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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